

# Technical Support Center: Enhancing the Cycling Stability of $\text{La}_2\text{Ni}_7$ Electrodes

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## Compound of Interest

Compound Name: Lanthanum--nickel (2/7)

Cat. No.: B15484396

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Welcome to the technical support center for  $\text{La}_2\text{Ni}_7$  electrodes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cycling stability of these materials.

## Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of  $\text{La}_2\text{Ni}_7$  electrodes, focusing on their cycling performance.

Question 1: My  $\text{La}_2\text{Ni}_7$  electrode is showing rapid capacity decay after only a few charge/discharge cycles. What are the likely causes?

Answer: Rapid capacity degradation in  $\text{La}_2\text{Ni}_7$ -based electrodes is primarily attributed to two main factors: pulverization and corrosion.<sup>[1][2]</sup>

- **Pulverization:** The alloy particles experience significant stress due to volume expansion and contraction during the absorption and desorption of hydrogen. This leads to the formation of microcracks and the breakdown of particles, resulting in a loss of electrical contact and a decrease in the active surface area.<sup>[1][2]</sup>
- **Corrosion and Oxidation:** In the alkaline electrolyte (typically KOH), the active components of the alloy can corrode and oxidize. This process forms passive layers, such as  $\text{La}(\text{OH})_3$  and

Mg(OH)<sub>2</sub>, on the particle surfaces.[1][2] This not only consumes the active material but also hinders the hydrogen transfer between the alloy and the electrolyte.

Question 2: How can I mitigate the pulverization of my La<sub>2</sub>Ni<sub>7</sub> electrode?

Answer: Addressing pulverization involves both material-level modifications and electrode fabrication strategies.

- Alloy Composition Modification: Introducing certain elements can improve the mechanical integrity of the alloy. For instance, creating multi-phase structures can help accommodate the stress from volume changes.
- Microstructural Refinement: Techniques like melt spinning can produce a more homogenous and fine-grained microstructure, which has been shown to enhance resistance to pulverization.[3]
- Binder Selection: The choice of binder is crucial for maintaining the mechanical integrity of the electrode. Binders like a combination of styrene-butadiene rubber and sodium carboxymethyl cellulose (SBR+CMC) can offer better flexibility and adhesion compared to polyvinylidene fluoride (PVDF), which may help to better accommodate the volume changes of the alloy particles.[4][5]

Question 3: What strategies can I employ to reduce corrosion and oxidation of the electrode?

Answer: Reducing corrosion is key to long-term cycling stability. Consider the following approaches:

- Elemental Substitution: Partially substituting Lanthanum (La) with elements that have a higher electronegativity, such as Yttrium (Y), can enhance the alloy's resistance to corrosion in the alkaline electrolyte.[6][7]
- Surface Coatings: Applying a protective coating to the alloy particles can act as a barrier against the corrosive electrolyte. While not extensively detailed for La<sub>2</sub>Ni<sub>7</sub> in the provided context, this is a common strategy for many electrode materials.
- Electrolyte Additives: The addition of certain compounds to the electrolyte can lead to the formation of a more stable and protective surface layer on the alloy particles, preventing

severe corrosion. For some magnesium-based alloys, adding  $\text{Al}_2(\text{SO}_4)_3$  to the KOH electrolyte has been shown to be beneficial.[8]

Question 4: Can the electrode preparation method influence the cycling stability?

Answer: Absolutely. The way the electrode is prepared plays a significant role in its performance.

- **Binder and Conductive Agent Distribution:** A uniform distribution of the binder and conductive agent is essential for good electrical contact throughout the electrode and for accommodating the mechanical stresses.
- **Electrode Porosity:** The porosity of the electrode affects the electrolyte penetration and the overall mechanical integrity. High porosity can lead to better electrolyte access but may compromise the mechanical strength.
- **Pressing/Calendering:** The pressure applied during electrode fabrication can influence the particle-to-particle contact and the overall density of the electrode, which in turn affects both electrical conductivity and mechanical stability.

## Quantitative Data Summary

The following table summarizes key performance data from various studies on improving the cycling stability of  $\text{La}_2\text{Ni}_7$ -type electrodes.

Alloy Composition	Preparation Method	Key Finding	Maximum Discharge Capacity (mAh/g)	Capacity Retention	Citation
$\text{La}_{0.83-0.17}\text{Ni}_{3.1}\text{Co}_{0.3}\text{Al}_{0.1}(\text{x}=0.2)$	Not Specified	Yttrium substitution enhances corrosion resistance.	400.6	75% after 320 cycles	[6]
$\text{La}_{0.75-0.25}\text{Pr}_{\text{x}}\text{Mg}_{0.25}\text{Ni}_{3.2}\text{Co}_{0.2}\text{Al}_{0.1}(\text{x}=0.4)$	Melt Spinning (15 m/s)	Praseodymium substitution and melt spinning improve stability.	Not specified	90.33% after 100 cycles	[3]
$\text{La}_{1.5}\text{Mg}_{0.5}\text{Ni}_7$	Mechanical Alloying	Exhibited the highest discharge capacity among the tested $\text{La}_{2-\text{x}}\text{Mg}_{\text{x}}\text{Ni}_7$ compositions.	304	Not Specified	[9]
$\text{Mg}_{0.45}\text{Ti}_{0.05}\text{Ni}_{0.50}$ in 6M KOH + 0.1M $\text{Al}_2(\text{SO}_4)_3$	Not Specified	Electrolyte additive forms a protective layer.	479.0	66.5% after 30 cycles	

## Experimental Protocols

Below are detailed methodologies for key experiments related to the preparation and evaluation of  $\text{La}_2\text{Ni}_7$  electrodes.

### 1. Electrode Preparation

- **Alloy Powder Preparation:** The  $\text{La}_2\text{Ni}_7$ -type alloy is typically prepared by arc melting or induction melting of the constituent pure metals in a protective argon atmosphere, followed by annealing to ensure homogeneity. The resulting ingot is then mechanically crushed and milled to a fine powder (typically  $< 50 \mu\text{m}$ ).
- **Slurry Mixing:** The electrode slurry is prepared by mixing the active material powder (e.g., 80-90 wt%), a conductive agent like carbon black or nickel powder (e.g., 5-15 wt%), and a binder (e.g., 5-10 wt%) in a suitable solvent. For a PVDF binder, N-methyl-2-pyrrolidone (NMP) is used. For an SBR/CMC binder, deionized water is used.<sup>[4][5]</sup> The mixture is homogenized using a planetary mixer or a similar apparatus to form a uniform slurry.
- **Coating and Drying:** The slurry is then uniformly coated onto a current collector, such as nickel foam or nickel foil. The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
- **Pressing:** After drying, the electrode is typically pressed at a high pressure (e.g., 10-20 MPa) to ensure good electrical contact between the particles and the current collector.

## 2. Electrochemical Cycling Tests

- **Cell Assembly:** The electrochemical performance is evaluated in a three-electrode setup or a coin cell. A typical setup includes the prepared  $\text{La}_2\text{Ni}_7$  electrode as the working electrode, a counter electrode (e.g., a sintered  $\text{Ni}(\text{OH})_2/\text{NiOOH}$  electrode or platinum foil), and a reference electrode (e.g.,  $\text{Hg}/\text{HgO}$ ).<sup>[9][10]</sup> The electrodes are separated by a separator (e.g., non-woven polypropylene) and immersed in an electrolyte, which is commonly a 6M KOH solution.<sup>[9]</sup>
- **Activation:** Before cycling, the electrode usually undergoes an activation process, which involves a few charge/discharge cycles at a low current density (e.g., C/10) to fully wet the electrode and activate the alloy surface.
- **Galvanostatic Cycling:** The cycling stability is tested by charging and discharging the cell at a constant current (galvanostatic mode) for a large number of cycles. A typical charge/discharge current is 40 mA/g.<sup>[9]</sup> The cell is cycled between set voltage limits (e.g., a discharge cut-off voltage of -0.7 V vs.  $\text{Hg}/\text{HgO}$ ).<sup>[9]</sup>

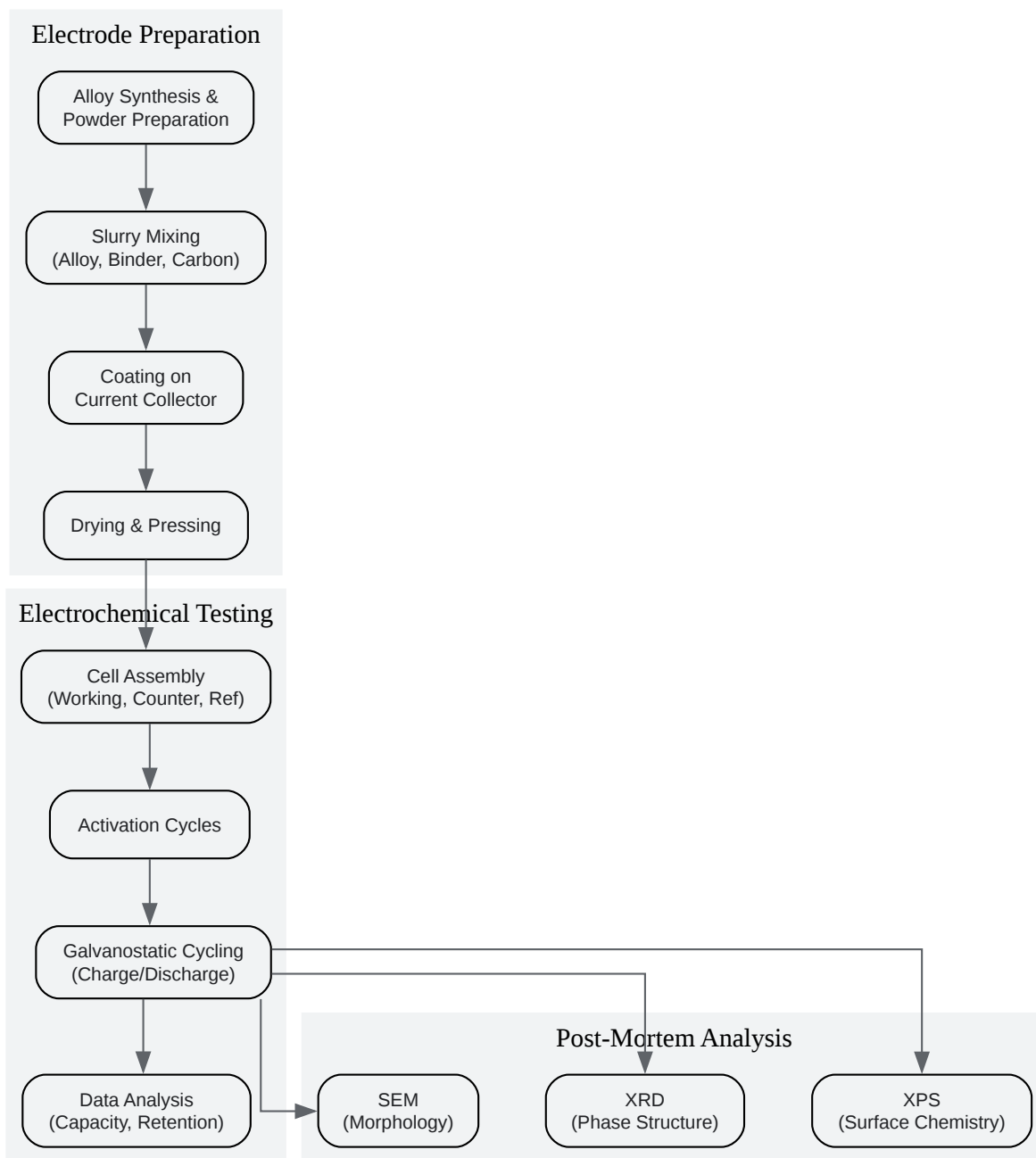
- **Data Analysis:** The discharge capacity is measured at each cycle. The cycling stability is often reported as the capacity retention rate, calculated as  $(C_n / C_{\max}) \times 100\%$ , where  $C_n$  is the discharge capacity at the  $n$ th cycle and  $C_{\max}$  is the maximum discharge capacity achieved.[9]

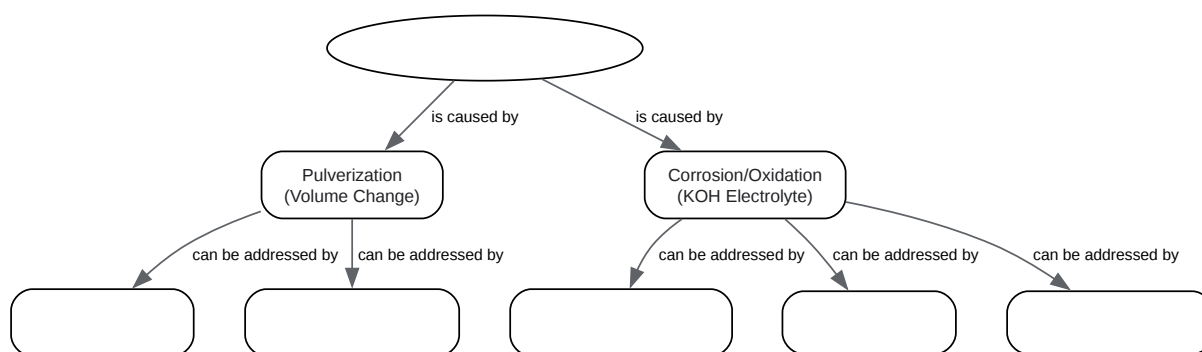
### 3. Post-Cycling Characterization

- **Scanning Electron Microscopy (SEM):** SEM is used to observe the morphology of the electrode before and after cycling to assess the extent of particle pulverization.
- **X-ray Diffraction (XRD):** XRD analysis helps in identifying the crystal structure of the alloy and detecting any phase changes or the formation of corrosion products after cycling.
- **X-ray Photoelectron Spectroscopy (XPS):** XPS is employed to analyze the surface chemistry of the electrode particles, providing information on the composition of the surface corrosion layers.[9]

## Visualizations

Below are diagrams illustrating key workflows and relationships in the study of  $\text{La}_2\text{Ni}_7$  electrode stability.





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